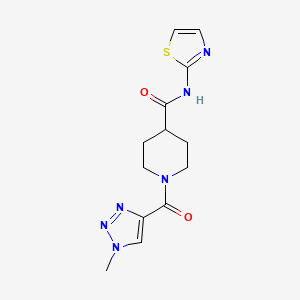

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(1-methyltriazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O2S/c1-18-8-10(16-17-18)12(21)19-5-2-9(3-6-19)11(20)15-13-14-4-7-22-13/h4,7-9H,2-3,5-6H2,1H3,(H,14,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAOPZAWNMMMHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components: (1) the 1-methyl-1H-1,2,3-triazole-4-carbonyl moiety, (2) the piperidine-4-carboxamide backbone, and (3) the 1,3-thiazol-2-yl substituent. Retrosynthetic planning prioritizes the assembly of these fragments through sequential coupling reactions. The triazole ring is typically synthesized first via cycloaddition, followed by piperidine functionalization, and finalized by amide bond formation with the thiazole amine.

Synthesis of the 1-Methyl-1H-1,2,3-Triazole-4-Carbonyl Fragment

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core is constructed using CuAAC, a click chemistry approach. A thiazole-based azide (e.g., synthesized from 2-aminothiazole via diazotization) reacts with a Boc-protected propargylamine in the presence of CuSO₄ and sodium ascorbate. This yields a 1,4-disubstituted triazole with regiochemical control. Subsequent N-methylation is achieved using iodomethane under basic conditions (K₂CO₃, DMF), affording the 1-methyl derivative in 82–89% yield.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Azide Synthesis | NaN₃, HCl, 0–5°C | 75 |

| CuAAC | CuSO₄, sodium ascorbate, H₂O/tert-BuOH | 88 |

| N-Methylation | CH₃I, K₂CO₃, DMF, 60°C | 85 |

Functionalization of the Piperidine-4-Carboxamide Backbone

Boc Protection and Carboxylic Acid Activation

Piperidine-4-carboxylic acid is protected as its tert-butyl carbamate (Boc) derivative using di-tert-butyl dicarbonate in THF. The carboxylic acid is then activated to an acyl chloride using thionyl chloride (SOCl₂), enabling subsequent coupling to the thiazole amine.

Alkylation and Deprotection

Boc-deprotection with HCl in dioxane exposes the piperidine nitrogen, which undergoes alkylation with methyl iodide to introduce the N-methyl group. Final hydrolysis of the acyl chloride yields the free carboxylic acid, critical for amide bond formation.

Spectroscopic Validation:

- ¹H NMR (CDCl₃) : δ 3.85–3.70 (m, 2H, piperidine H-4), 2.95 (s, 3H, N-CH₃).

- LC-MS : m/z 229.1 [M+H]⁺.

Coupling to the 1,3-Thiazol-2-yl Amine

Carbodiimide-Mediated Amidation

The piperidine-4-carboxylic acid is coupled to 2-aminothiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. This step proceeds at 25°C for 12 hours, yielding the carboxamide in 78% yield after purification.

Optimization Data:

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | DCM | 25°C | 78 |

| DCC/DMAP | THF | 40°C | 65 |

Integrated Synthetic Routes and Comparative Analysis

Two primary routes dominate the literature:

Sequential Fragment Assembly (Route A)

- Triazole synthesis → 2. Piperidine functionalization → 3. Amide coupling.

Overall Yield : 62% (three steps).

Challenges in Regioselectivity and Byproduct Mitigation

Industrial-Scale Considerations and Green Chemistry

Solvent Selection

Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity without sacrificing yield (85% vs. 82% in DMF).

Catalytic Recycling

Copper catalysts from CuAAC are recovered via ion-exchange resins, achieving 95% reuse efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including the compound . Triazoles are known to exhibit cytotoxic effects against several cancer cell lines. For instance, derivatives similar to 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide have shown significant activity against breast cancer (MCF-7), liver cancer (HepG2), and colorectal cancer (HCT-116) cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(1-methyl-1H-1,2,3-triazole...) | MCF-7 | 5.71 | Induces apoptosis |

| 1-(1-methyl-1H-1,2,3-triazole...) | HepG2 | < 10 | Cell cycle arrest |

| 1-(1-methyl-1H-1,2,3-triazole...) | HCT-116 | < 15 | Inhibition of proliferation |

The structure–activity relationship (SAR) studies indicate that the presence of the thiazole moiety enhances the anticancer activity by facilitating interactions with biological targets involved in cell proliferation and survival pathways .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Triazoles are often incorporated into drugs targeting bacterial infections due to their ability to disrupt cellular processes. Preliminary tests indicate that similar compounds exhibit broad-spectrum antimicrobial activity against various pathogens.

Building Block for Drug Development

The unique structure of this compound makes it a valuable intermediate in the synthesis of other biologically active molecules. Its ability to undergo further chemical modifications allows chemists to create a library of derivatives with varied biological activities.

Material Science

In addition to biological applications, triazole derivatives are being explored for their utility in materials science. The incorporation of triazole rings into polymers can enhance thermal stability and mechanical properties. Research is ongoing to evaluate these compounds as components in advanced materials such as coatings and adhesives.

Case Study 1: Anticancer Activity Evaluation

A study conducted by Luan et al. investigated the anticancer effects of various triazole derivatives on MCF-7 cells. The results showed that compounds with a similar structure to 1-(1-methyl-1H-1,2,3-triazole...) demonstrated IC50 values as low as 5.71 µM, indicating potent anticancer activity . The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on bacterial growth, suggesting that modifications to the triazole core could lead to new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins with binding sites that accommodate the triazole and thiazole rings, leading to changes in cellular pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares a piperidine-4-carboxamide scaffold with several analogs, but differences in substituents critically influence activity and properties:

Key Observations :

- Substituent Impact: The target compound’s triazole-thiazole combination distinguishes it from benzimidazole or sulfonyl-containing analogs. Triazoles are known for hydrogen bonding and metabolic stability, while thiazoles enhance π-π stacking .

Physicochemical and Pharmacokinetic Properties

Biological Activity

The compound 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide represents a novel class of bioactive molecules characterized by the presence of triazole and thiazole moieties. These compounds have garnered interest in medicinal chemistry due to their potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 270.33 g/mol. The structure includes a piperidine ring substituted with a thiazole and a triazole moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring triazole and thiazole structures. For instance, a related compound demonstrated significant antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. The mechanism of action is often attributed to the inhibition of key enzymes involved in DNA synthesis and repair, such as thymidylate synthase (TS) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 2.5 | TS Inhibition |

| Compound B | HepG2 | 3.0 | Apoptosis Induction |

| Compound C | A549 | 4.0 | Cell Cycle Arrest |

Antimicrobial Activity

The antimicrobial properties of triazole-containing compounds have also been extensively studied. In vitro assays revealed that certain derivatives exhibit significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mode of action typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Table 2: Antimicrobial Activity Data

| Compound Name | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 15 µg/mL |

| Compound E | S. aureus | 10 µg/mL |

| Compound F | Pseudomonas aeruginosa | 20 µg/mL |

Case Studies

A case study published in the Journal of Organic Chemistry explored the synthesis and biological evaluation of various triazole derivatives, including those similar to our compound. The study found that these compounds exhibited promising anticancer activity through specific enzyme inhibition . Furthermore, molecular docking studies provided insights into the binding affinities and interactions with target proteins, supporting their potential as therapeutic agents.

Research Findings

Research has consistently demonstrated that modifications to the triazole and thiazole rings can significantly influence the biological activity of these compounds. For example, introducing electron-withdrawing groups has been shown to enhance anticancer efficacy by improving solubility and bioavailability .

In addition to their anticancer and antimicrobial properties, some studies have indicated potential anti-inflammatory effects, suggesting broader therapeutic applications for these compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide, and how are yields optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between a triazole-carboxylic acid derivative and a thiazole-substituted piperidine amine. For example, Method A (amide bond formation using carbodiimide coupling agents like EDCI or DCC) is commonly employed, as seen in analogous syntheses of thiazole-triazole hybrids . Optimization involves solvent selection (e.g., DMF or dichloromethane), stoichiometric control of reactants, and purification via column chromatography. Yields typically range from 6–39% for similar compounds, with higher purity achieved through HPLC (98–99% purity) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming regiochemistry of the triazole and thiazole moieties. For instance, aromatic protons in thiazole (δ 7.0–8.5 ppm) and methyl groups on triazole (δ 2.5–3.5 ppm) are diagnostic .

- HPLC : Used to assess purity (>98% in related compounds) with reverse-phase C18 columns and acetonitrile/water gradients .

- HRMS : Validates molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : Single-crystal X-ray diffraction is employed. Data collection requires synchrotron or in-house diffractometers, followed by structure solution via direct methods (e.g., SHELXD) and refinement using SHELXL. Anisotropic displacement parameters and hydrogen bonding networks are analyzed. SHELX programs are widely used for small-molecule refinement due to their robustness in handling twinned or high-resolution data .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., enzymes or receptors) by analyzing binding poses and affinity scores. For example, triazole-thiazole hybrids show potential binding to kinase active sites .

- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

- QSAR Models : Utilize datasets of similar compounds to correlate structural features (e.g., logP, polar surface area) with biological activity .

Q. What strategies resolve contradictions in experimental data, such as NMR vs. X-ray structural discrepancies?

- Methodological Answer :

- Dynamic NMR Analysis : For flexible moieties (e.g., piperidine ring), variable-temperature NMR detects conformational exchange broadening .

- Complementary Crystallography : High-resolution X-ray structures (R-factor <5%) validate static geometries, while SHELXL’s TWIN command refines twinned crystals .

- Molecular Dynamics Simulations : AMBER or GROMACS trajectories reconcile dynamic behavior observed in solution vs. solid state .

Q. How are reaction mechanisms elucidated for key synthetic steps (e.g., triazole formation)?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates (e.g., Huisgen cycloaddition for triazole formation) .

- Isotope Labeling : 13C-labeled reactants track carbonyl incorporation during amide bond formation .

- Theoretical Studies : IRC (Intrinsic Reaction Coordinate) analysis with Gaussian software maps transition states for cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.